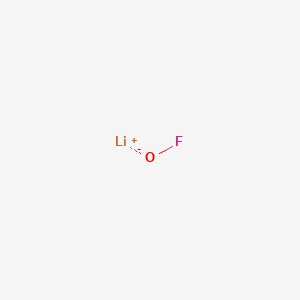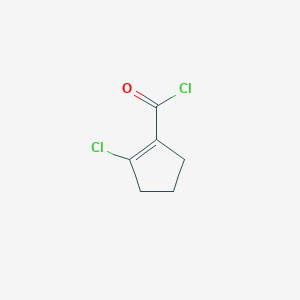
Butane-1,4-diol;1,6-diisocyanatohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,4-diol;1,6-diisocyanatohexane is a compound that combines butane-1,4-diol and 1,6-diisocyanatohexane. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyurethanes. Butane-1,4-diol is a primary alcohol, while 1,6-diisocyanatohexane is an aliphatic diisocyanate. Together, they form a versatile compound used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Butane-1,4-diol
Synthesis: Butane-1,4-diol can be synthesized through the hydrogenation of maleic anhydride or succinic acid.
Industrial Production: The Davy process is commonly used, where maleic anhydride is converted to methyl maleate ester, followed by hydrogenation.
-
1,6-diisocyanatohexane
Chemical Reactions Analysis
Types of Reactions
-
Oxidation and Reduction
-
Substitution
Major Products
Butyrolactone: Formed from the oxidation of butane-1,4-diol.
Tetrahydrofuran: Formed from the dehydration of butane-1,4-diol.
Scientific Research Applications
Butane-1,4-diol;1,6-diisocyanatohexane is widely used in the production of polyurethanes, which have applications in various fields:
Mechanism of Action
The compound exerts its effects through the formation of urethane linkages. The reaction between butane-1,4-diol and 1,6-diisocyanatohexane results in the formation of polyurethanes. The diisocyanate groups react with the hydroxyl groups of the diol, forming urethane bonds. This process involves the nucleophilic attack of the hydroxyl group on the carbon of the isocyanate group, leading to the formation of a urethane linkage .
Comparison with Similar Compounds
Similar Compounds
1,2-Butanediol: Another butanediol isomer with different properties and applications.
1,3-Butanediol: Used in different industrial applications compared to butane-1,4-diol.
2,3-Butanediol: Has distinct chemical properties and uses.
Uniqueness
Butane-1,4-diol;1,6-diisocyanatohexane is unique due to its ability to form polyurethanes with excellent mechanical properties, chemical resistance, and biocompatibility. These properties make it suitable for a wide range of applications, from industrial to biomedical fields .
Properties
CAS No. |
25748-74-7 |
|---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
butane-1,4-diol;1,6-diisocyanatohexane |
InChI |
InChI=1S/C8H12N2O2.C4H10O2/c11-7-9-5-3-1-2-4-6-10-8-12;5-3-1-2-4-6/h1-6H2;5-6H,1-4H2 |
InChI Key |
DBVNLBRLOULOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=C=O)CCN=C=O.C(CCO)CO |
Related CAS |
9082-83-1 25748-74-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


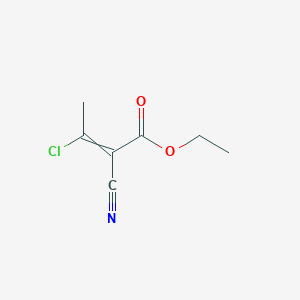
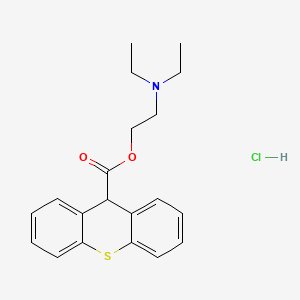
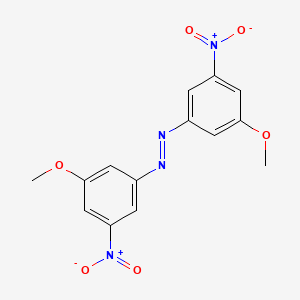
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
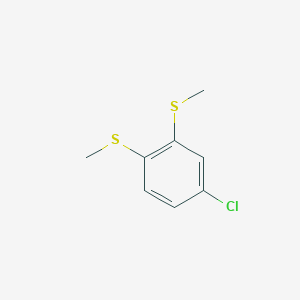

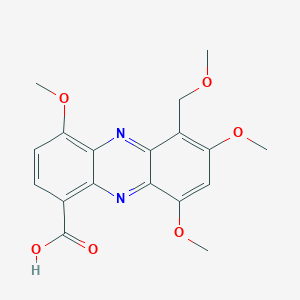
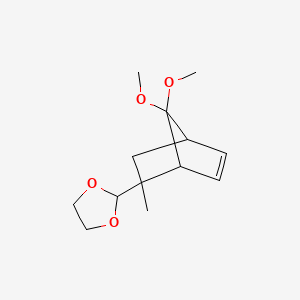
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
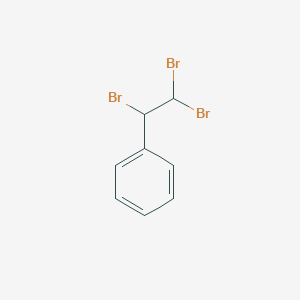
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)
